molecular formula C19H23N3O6S B11100226 [5-(ethoxycarbonyl)-2-oxo-2,3-dihydro-1H-imidazol-4-yl]methyl N-(phenylcarbonyl)methioninate

[5-(ethoxycarbonyl)-2-oxo-2,3-dihydro-1H-imidazol-4-yl]methyl N-(phenylcarbonyl)methioninate

Cat. No.: B11100226
M. Wt: 421.5 g/mol
InChI Key: UVOXCMXIUMFMGO-UHFFFAOYSA-N
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Description

ETHYL 5-({[2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOYL]OXY}METHYL)-2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an imidazole ring, a benzoylamino group, and a methanesulfonyl group. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of ETHYL 5-({[2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOYL]OXY}METHYL)-2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE involves multiple steps. One common synthetic route includes the condensation of β-dicarbonyl compounds with amines, followed by cyclization to form the imidazole ring . The reaction conditions typically involve the use of microwave irradiation to enhance the reaction rate and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

ETHYL 5-({[2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOYL]OXY}METHYL)-2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 5-({[2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOYL]OXY}METHYL)-2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 5-({[2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOYL]OXY}METHYL)-2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoylamino group and the imidazole ring play crucial roles in binding to these targets, leading to the modulation of their activity. The methanesulfonyl group may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

ETHYL 5-({[2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOYL]OXY}METHYL)-2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE can be compared to other similar compounds, such as:

Properties

Molecular Formula

C19H23N3O6S

Molecular Weight

421.5 g/mol

IUPAC Name

ethyl 5-[(2-benzamido-4-methylsulfanylbutanoyl)oxymethyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate

InChI

InChI=1S/C19H23N3O6S/c1-3-27-18(25)15-14(21-19(26)22-15)11-28-17(24)13(9-10-29-2)20-16(23)12-7-5-4-6-8-12/h4-8,13H,3,9-11H2,1-2H3,(H,20,23)(H2,21,22,26)

InChI Key

UVOXCMXIUMFMGO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N1)COC(=O)C(CCSC)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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